3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one
Overview
Description
3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one is a complex organic compound with a unique structure that combines a piperidinone ring, a quinoline moiety, and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one typically involves multi-step organic synthesisCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its structural features are beneficial.
Industry: It may find use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and piperidinone derivatives, such as quinolin-2(1H)-ones . These compounds share structural features with 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one but may differ in their specific functional groups or overall structure.
Uniqueness
What sets this compound apart is its combination of a piperidinone ring with both quinoline and pyridinone moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-13-5-3-6-18-15(13)11-14(12-23-18)17-8-7-16(19(25)24-17)21(2)9-4-10-22-20(21)26/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,22,26)(H,24,25)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVNYQOKTZLPPX-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=CC=C1)C3=CC=C(C(=O)N3)C4(CCCNC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=NC2=CC=C1)C3=CC=C(C(=O)N3)[C@]4(CCCNC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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